4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methoxy-
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Overview
Description
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methoxy- is a compound belonging to the class of acridine derivativesThis compound has been studied for its ability to intercalate into DNA, thereby inhibiting the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methoxy- typically involves the reaction of acridine derivatives with appropriate amines. One common method includes the reaction of acridine-4-carboxylic acid with N-(2-(dimethylamino)ethyl)amine under specific conditions to yield the desired product . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced acridine derivatives, and substituted acridine compounds .
Scientific Research Applications
Chemistry: Used as a DNA intercalator in studies of DNA-binding properties and interactions.
Biology: Investigated for its effects on cellular processes, particularly in cancer cells.
Medicine: Explored as an antitumor agent due to its ability to inhibit topoisomerase enzymes, which are essential for cancer cell proliferation
Mechanism of Action
The primary mechanism of action of 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methoxy- involves its intercalation into DNA. This intercalation disrupts the normal function of DNA by inhibiting the activity of topoisomerase I and II enzymes. These enzymes are responsible for relieving the torsional strain in DNA during replication and transcription. By inhibiting these enzymes, the compound effectively prevents DNA replication and transcription, leading to cell death, particularly in rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
Amsacrine: Another acridine derivative used as an antitumor agent.
Mitoxantrone: A synthetic anthracenedione with similar DNA intercalating properties.
Uniqueness
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methoxy- is unique due to its specific structure, which allows for effective DNA intercalation and topoisomerase inhibition. Its methoxy group at the 6-position enhances its binding affinity and specificity for DNA, making it a potent antitumor agent .
Properties
CAS No. |
106626-76-0 |
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Molecular Formula |
C19H21N3O2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-6-methoxyacridine-4-carboxamide |
InChI |
InChI=1S/C19H21N3O2/c1-22(2)10-9-20-19(23)16-6-4-5-14-11-13-7-8-15(24-3)12-17(13)21-18(14)16/h4-8,11-12H,9-10H2,1-3H3,(H,20,23) |
InChI Key |
ZLEASFTYMBDCSN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC2=CC3=C(C=C(C=C3)OC)N=C21 |
Origin of Product |
United States |
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